![molecular formula C12H17N3O4S B5054064 1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B5054064.png)
1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine
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Description
Synthesis Analysis
The synthesis of 1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine derivatives involves the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. Wu Qi (2014) found that the optimal conditions for synthesizing a related derivative with a yield of 75% at 25℃ for 5 hours include using acetonitrile as a solvent and triethylamine as an acid acceptor (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing configurations such as chair conformation for piperazine rings and specific orientations for substituent groups. For instance, studies by Prabhuswamy et al. (2017) and Deniz and Ibiş (2009) have shown detailed structural insights into the crystallographic arrangement and conformations within similar molecules (Prabhuswamy et al., 2017); (Deniz & Ibiş, 2009).
Chemical Reactions and Properties
Research has also explored the chemical reactions and properties of these compounds, focusing on their potential for forming supramolecular frameworks through hydrogen bond and π···π interactions, as demonstrated in the work by Prabhuswamy et al. (2017) (Prabhuswamy et al., 2017).
Physical Properties Analysis
The physical properties of 1-methyl-4-[4-(methylsulfonyl)-2-nitrophenyl]piperazine derivatives, such as melting points, solubility, and crystallinity, have been characterized in various studies. For example, Naveen et al. (2007) investigated the crystal structure of a related compound, offering insights into the molecular geometry and interactions that influence its physical state (Naveen et al., 2007).
Safety and Hazards
The safety data sheet for “1-methylsulfonyl-piperazine” indicates that it is a skin irritant, eye irritant, and may cause respiratory irritation . A safety data sheet for a similar compound, “Methylpiperazine”, also indicates that it is flammable, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Mechanism of Action
Target of Action
It’s structurally related to a class of compounds known as s-triazines, which have been shown to exhibit anti-breast cancer effects through egfr kinase inhibition .
Mode of Action
Based on the structural similarity to s-triazines, it may interact with its targets (such as egfr kinase) and inhibit their activity . This inhibition could lead to a decrease in cell proliferation and an increase in cell death or apoptosis .
Biochemical Pathways
If it acts similarly to s-triazines, it might affect the pi3k/akt/mtor signaling pathways . These pathways are crucial for cell survival, growth, and proliferation, and their disruption could lead to the death of cancer cells .
Result of Action
If it acts similarly to s-triazines, it might lead to a decrease in cell proliferation and an increase in cell death or apoptosis in cancer cells .
properties
IUPAC Name |
1-methyl-4-(4-methylsulfonyl-2-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-13-5-7-14(8-6-13)11-4-3-10(20(2,18)19)9-12(11)15(16)17/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYITBFXREMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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